Ono-AE3-237
Description
Overview of Prostaglandin (B15479496) D2 (PGD2) Signaling Pathways
Prostaglandin D2 (PGD2) is a major prostanoid produced from arachidonic acid via the action of cyclooxygenase (COX) enzymes and a specific PGD2 synthase (PTGDS). wikipedia.orgbioscientifica.com It is a key signaling molecule, particularly abundant in the brain and mast cells. wikipedia.org PGD2 mediates its diverse biological effects by binding to two distinct seven-transmembrane GPCRs: the DP1 receptor (also known as PTGDR) and the DP2 receptor (also known as CRTH2). wikipedia.orgwikipedia.org
These two receptors are coupled to different intracellular signaling cascades. bioscientifica.com
DP1 Receptor Pathway : The DP1 receptor is functionally coupled to a stimulatory G-protein (Gs). guidetopharmacology.orgpnas.org Upon activation by PGD2, the Gs alpha subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP). wikipedia.org The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses. wikipedia.orgbioscientifica.comwikipedia.org This pathway can also induce an influx of calcium ions. bioscientifica.comwikipedia.org
DP2 (CRTH2) Receptor Pathway : In contrast, the DP2 receptor is coupled to an inhibitory G-protein (Gi). guidetopharmacology.orgwikipedia.org Activation of the DP2 receptor by PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. wikipedia.orgbioscientifica.com This pathway is more closely related to chemoattractant receptors and is also linked to increases in intracellular calcium via inositol (B14025) phosphate. guidetopharmacology.orgwikipedia.org
This dual-receptor system allows PGD2 to elicit a complex and sometimes opposing range of cellular activities, depending on the relative expression and activation of DP1 and DP2 receptors on a given cell type. guidetopharmacology.org
Biological and Pathophysiological Roles of the D Prostanoid 1 (DP1) Receptor
The DP1 receptor is implicated in a wide array of biological functions and disease states, primarily through its activation by PGD2. Its roles are diverse, spanning the immune, nervous, and cardiovascular systems.
Biological Roles:
Vasodilation and Platelet Aggregation : Activation of DP1 receptors leads to the relaxation of vascular smooth muscle, causing vasodilation, and the inhibition of platelet activation. guidetopharmacology.org
Sleep Regulation : In the central nervous system, where PGD2 is the most abundant prostaglandin, the DP1 receptor is involved in the regulation of sleep and body temperature. guidetopharmacology.orgwikipedia.orgpnas.org
Immune Modulation : DP1 signaling can modulate the function of various immune cells. For instance, it can inhibit the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) by dendritic cells, which promotes a T-helper 2 (Th2) type immune response characteristic of allergic reactions. wikipedia.org It also plays a role in the survival of eosinophils by inhibiting apoptosis. nih.gov
Pathophysiological Roles:
Allergic Inflammation : The DP1 receptor is a key player in allergic diseases such as asthma and allergic rhinitis. patsnap.comontosight.ai In asthma, DP1 activation can contribute to vasodilation and increased mucus production. wikipedia.orgwikipedia.org However, its role can be complex, with some studies suggesting it can also have suppressive effects on allergic inflammation depending on the model. wikipedia.org
Neurodegenerative Disorders : Given its role in the central nervous system, dysregulation of the PGD2/DP1 pathway has been implicated in neurodegenerative conditions. patsnap.com
Cartilage Metabolism : In cartilage, DP1 signaling has been shown to downregulate catabolic responses, suggesting a protective role in conditions like osteoarthritis. frontiersin.org
Cystitis : Research in rat models of hemorrhagic cystitis suggests that DP1 receptors gain an important role in bladder pathophysiology during inflammation, where their blockade can potentiate detrusor muscle contractions. nih.gov
Rationale for Pharmacological Intervention Targeting DP1 Receptors in Research Contexts
The central role of the DP1 receptor in mediating the effects of PGD2 in both health and disease makes it a significant target for pharmacological investigation. Developing selective antagonists for the DP1 receptor provides researchers with crucial tools to isolate its specific contributions from those of the DP2 receptor and other signaling pathways.
The rationale for targeting DP1 receptors in research includes:
Dissecting Inflammatory Pathways : Selective antagonists allow for the precise study of the DP1 receptor's contribution to allergic and inflammatory diseases like asthma, atopic dermatitis, and allergic rhinitis. patsnap.comontosight.ai By blocking this receptor, researchers can explore its specific role in immune cell recruitment, cytokine release, and tissue-specific inflammatory responses. aai.org
Investigating Neurological Processes : The involvement of DP1 in sleep and other central nervous system functions makes it a target for understanding and potentially developing novel therapies for sleep disorders and neurodegenerative diseases. pnas.orgpatsnap.com
Elucidating Cancer Biology : Some studies suggest that PGD2 signaling may influence tumor growth and metastasis, creating a rationale for investigating DP1 antagonists as a means to interfere with these processes. patsnap.com
Ono-AE3-237 is a prime example of a compound developed for this purpose. As a potent, selective, and orally active DP1 antagonist, it enables researchers to probe the function of the DP1 pathway with high precision. medkoo.comguidetopharmacology.orgaai.org For example, studies have used this compound to demonstrate that PGD2 inhibits IFN-γ production from certain immune cells specifically through the DP1 receptor, an effect that was reversed by the antagonist. aai.org Such experiments are fundamental to building a detailed molecular understanding of DP1 signaling, which is essential for the future development of targeted therapeutics. cas.cn
Data Tables
Table 1: Characteristics of this compound
| Characteristic | Description | Source(s) |
| Compound Type | Synthetic organic, non-prostanoid | guidetopharmacology.orgguidetopharmacology.org |
| Mechanism of Action | Competitive Receptor Antagonist | aai.org |
| Primary Target | D Prostanoid 1 (DP1) Receptor | guidetopharmacology.orgmedkoo.com |
| Selectivity | High selectivity for the DP1 receptor | guidetopharmacology.orgguidetopharmacology.org |
| Binding Affinity (pKi) | 7.7 for the human recombinant DP1 receptor | researchgate.net |
| Research Use | A tool to study the biological and pathological roles of the DP1 signaling pathway | nih.govaai.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[1-[4-[[(2S)-4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-2-yl]methoxy]benzoyl]-2-methylindol-4-yl]acetic acid |
InChI |
InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1 |
InChI Key |
PDLHJVXUGHZZQP-QHCPKHFHSA-N |
SMILES |
O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-AE3-237; ONO AE3 237; ONOAE3237 |
Origin of Product |
United States |
Pharmacological Characterization of Ono Ae3 237
Classification as a Potent and Selective DP1 Receptor Antagonist
Ono-AE3-237 is classified as a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor 1, also known as the DP1 receptor. medkoo.comguidetopharmacology.orgguidetopharmacology.orgnih.gov Its primary mechanism of action involves blocking this receptor, thereby inhibiting the biological effects typically initiated by the binding of PGD2. This antagonistic activity has been demonstrated in various research models. The compound is described as orally active, indicating its potential for systemic effects upon ingestion. guidetopharmacology.org
Receptor Binding Profile and Specificity
The interaction of this compound with its target receptor and its ability to distinguish between different receptor types are critical to its pharmacological definition.
Quantitative Receptor Affinity for Human DP1 Receptor
This compound exhibits a high binding affinity for the human DP1 receptor, with studies reporting a pKi value of 7.7. researchgate.netresearchgate.net The pKi value is the negative logarithm of the inhibition constant (Ki), meaning this translates to a Ki in the sub-nanomolar to low nanomolar range. This high affinity underscores the compound's potency at the molecular level. guidetopharmacology.orgguidetomalariapharmacology.orgguidetomalariapharmacology.org
Table 1: Receptor Affinity of this compound for Human DP1 Receptor
| Parameter | Value | Species | Reference |
|---|---|---|---|
| pKi | 7.7 | Human | researchgate.netresearchgate.net |
Selectivity Profile Against Other Prostanoid Receptor Subtypes
A key feature of this compound is its high selectivity for the DP1 receptor over other related prostanoid receptors. guidetopharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.orgguidetomalariapharmacology.org The prostanoid receptor family includes several subtypes, such as DP2 (CRTH2), various E-type prostaglandin (EP) receptors (EP1, EP2, EP3, EP4), the PGF (FP) receptor, the PGI (IP) receptor, and the thromboxane (B8750289) (TP) receptor. tocris.comoatext.comnih.gov High selectivity is a crucial attribute, as it suggests that the compound's effects are primarily mediated through DP1 receptor blockade, minimizing the potential for off-target activities at other prostanoid receptors.
Structural Insights into DP1 Receptor Antagonism
The chemical structure of this compound provides a basis for its specific pharmacological activity.
Chemical Class and Distinctive Structural Features
This compound is a synthetic, non-prostanoid organic compound. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org This classification distinguishes it from antagonists that are structurally similar to the natural prostaglandin ligands. Its chemical backbone is derived from indole-3-acetic acid, a structure also found in some nonsteroidal anti-inflammatory drugs. researchgate.net A key structural feature is the placement of an acetate (B1210297) unit on the C4 position of the indole (B1671886) template. researchgate.net
Structure-Activity Relationships in the Context of DP1 Antagonism
Research into the structure-activity relationships (SAR) of this class of compounds has provided insights into the molecular features necessary for potent DP1 antagonism. researchgate.net Studies involving the optimization of the indole-3-acetic acid pharmacophore have been crucial. researchgate.net For instance, the specific positioning of the carboxylic acid group and various substituents on the indole ring system are determining factors for high-affinity binding to the DP1 receptor. researchgate.nethanspub.org This line of research has been instrumental in the discovery and development of selective DP1 antagonists. guidetopharmacology.orgresearchgate.net
Molecular and Cellular Mechanisms of Action
Disruption of PGD2-Mediated DP1 Receptor Activation
Ono-AE3-237 functions as a potent and selective antagonist for the DP1 receptor, which is a G protein-coupled receptor. nih.govnih.gov Research has established its high affinity for the human DP1 receptor, with a binding pKi of 7.7. life-science-alliance.org By competitively inhibiting the binding of PGD2, this compound effectively disrupts the initiation of the signaling cascade that normally follows receptor activation. nih.govmdpi.com
This antagonistic action has been demonstrated in studies on immune cells, where the compound reverses the effects induced by PGD2 and selective DP1 agonists like BW245C. mdpi.com For instance, PGD2 is known to inhibit the release of interferon-gamma (IFN-γ) from certain immune cells; the application of this compound successfully reverses this inhibition, confirming its role as a direct antagonist of PGD2-mediated DP1 activation. mdpi.com
| Parameter | Value | Receptor | Species | Reference |
|---|---|---|---|---|
| pKi | 7.7 | DP1 | Human (recombinant) | life-science-alliance.org |
| Selectivity | High for DP1 | DP1 vs other prostanoid receptors | N/A | nih.govmdpi.com |
Modulation of Intracellular Signaling Cascades
The antagonism of the DP1 receptor by this compound directly interferes with the intracellular signaling pathways typically initiated by PGD2. This modulation is key to its cellular effects.
The DP1 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This elevation in cAMP subsequently activates protein kinase A (PKA), forming the DP1/cAMP/PKA signaling pathway. mdpi.com This pathway is crucial for mediating many of the physiological effects of PGD2. mdpi.com
This compound blocks the initial step of this cascade. By preventing PGD2 from binding to and activating the DP1 receptor, it prevents the Gs protein-mediated production of cAMP. mdpi.com Consequently, the activation of PKA and all subsequent downstream events are inhibited. Studies have confirmed that the inhibitory effect of PGD2 on IFN-γ production by invariant natural killer T (iNKT) cells is mediated through this specific pathway, and this effect is abrogated by this compound. mdpi.com
The primary downstream consequence of this compound's action is the prevention of Gs protein activation and the subsequent blockade of adenylyl cyclase activity. This leads to a lack of increase in intracellular cAMP levels that would normally occur in response to PGD2. mdpi.com While the DP1/cAMP/PKA axis is the principal pathway affected, it is known that cAMP can also activate other effectors, such as Exchange protein directly activated by cAMP (Epac). mdpi.com However, in the context of PGD2's effect on iNKT cells, the PKA-dependent pathway has been identified as the dominant mechanism that is blocked by this compound. mdpi.com The inhibition of PKA activation prevents the phosphorylation of its various downstream substrates, which can include transcription factors and other enzymes that regulate cellular function.
Effects on the DP1/cAMP/PKA Pathway
Impact on Specific Cellular Processes In Vitro
The molecular antagonism of this compound translates into specific, measurable effects on different cell types in laboratory settings.
The DP1 receptor, the molecular target of this compound, is expressed in the brain on various cell types, including neurons and astrocytes. mdpi.com In vitro studies on cultured hippocampal neurons have shown that activation of the DP1 receptor by a selective agonist provides a neuroprotective effect against glutamate-induced toxicity. nih.gov This protection was found to be dependent on the cAMP signaling pathway. nih.gov Astrocytes have also been identified to express DP1 receptors. mdpi.com
While the role of DP1 receptor activation has been investigated in these cells, direct in vitro studies detailing the specific effects of the antagonist this compound on cortical or hippocampal neuron and astrocyte responses are not extensively documented in the current body of research. Based on its mechanism, this compound would be expected to block the neuroprotective, cAMP-mediated effects initiated by PGD2 or DP1 agonists in these cells. nih.gov
The effects of this compound have been characterized in detail on immune cells. PGD2 is known to inhibit the production of IFN-γ by α-GalCer-stimulated invariant natural killer T (iNKT) cells, a component of the mononuclear cell (MNC) population. mdpi.com In vitro experiments using spleen and liver MNCs demonstrated that this compound completely reverses this PGD2-induced inhibition of IFN-γ release. mdpi.com This effect was also observed when using the selective DP1 agonist BW245C, confirming the specificity of the antagonism for the DP1 receptor. mdpi.com
Notably, this compound by itself had no impact on cytokine release, indicating it is a pure antagonist without any inverse agonist activity in this system. mdpi.com The modulatory effect was specific to IFN-γ, as the production of Interleukin-4 (IL-4) was unaffected by either PGD2 or this compound. mdpi.com These findings underscore that this compound modulates immune cell function by blocking the inhibitory DP1/cAMP/PKA pathway, thereby restoring the capacity of iNKT cells to produce IFN-γ. mdpi.com
| Cell Type | Condition | Observed Effect of this compound | Pathway Implicated | Reference |
|---|---|---|---|---|
| Spleen Mononuclear Cells (MNCs) | Stimulated with α-GalCer in the presence of PGD2 | Reversed the PGD2-induced inhibition of IFN-γ production. | DP1/cAMP/PKA | mdpi.com |
| Liver Mononuclear Cells (MNCs) | Stimulated with α-GalCer in the presence of PGD2 | Reversed the PGD2-induced inhibition of IFN-γ production. | DP1/cAMP/PKA | mdpi.com |
| Spleen and Liver MNCs | Stimulated with α-GalCer in the presence of PGD2 | No effect on IL-4 production. | N/A | mdpi.com |
| Spleen and Liver MNCs | Stimulated with α-GalCer alone | No effect on cytokine release. | N/A | mdpi.com |
Smooth Muscle Cell Activity (e.g., detrusor muscle, pulmonary vascular smooth muscle)
The chemical compound this compound, a selective and orally active antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, specifically the DP1 subtype, has been investigated for its effects on smooth muscle cell activity. ersnet.orgnih.gov Research has primarily focused on its impact on the detrusor muscle of the bladder, with some indirect evidence suggesting a potential role in the pulmonary vasculature.
Detrusor Muscle Activity
The detrusor muscle, the main smooth muscle component of the bladder wall, is crucial for urination. Its contraction and relaxation are regulated by a complex interplay of neurotransmitters and local mediators, including prostaglandins.
Detailed Research Findings:
Studies utilizing isolated rat detrusor muscle have provided key insights into the mechanism of action of this compound. In a model of hemorrhagic cystitis (bladder inflammation), the detrusor muscle exhibits hypoactivity. Research has shown that under these pathological conditions, this compound (at a concentration of 1 μM) significantly potentiates contractions of the inflamed detrusor muscle. nih.govnih.govselleck.co.jp However, in normal, non-inflamed bladder tissue, this compound showed no discernible effect on muscle contraction. nih.govnih.govselleck.co.jp
This potentiation of contraction in the cystitis model was observed in response to both direct stimulation by acetylcholine (B1216132) (ACh) and neurogenic stimulation via electric field stimulation (EFS). selleck.co.jpresearchgate.net Acetylcholine is a primary neurotransmitter that causes detrusor contraction by acting on muscarinic receptors. ersnet.orgresearchgate.net EFS, on the other hand, induces contraction by stimulating the release of neurotransmitters from nerve endings within the muscle tissue. guidetopharmacology.orgnih.gov
The findings suggest that in the context of bladder inflammation, there is an upregulation or sensitization of the DP1 receptor pathway, which appears to have an inhibitory or modulatory role on detrusor contractility. By blocking this receptor, this compound effectively removes this inhibitory influence, thereby restoring or enhancing the contractile response. This highlights a condition-specific action of the compound on detrusor smooth muscle.
Interactive Data Table: Effect of this compound on Detrusor Muscle Contraction in Normal vs. Cystitis-Induced Rat Models
| Condition | Stimulus | Treatment | Effect on Contraction | Source |
| Normal Bladder | Acetylcholine (ACh) | This compound (1 μM) | No significant effect | selleck.co.jp, nih.gov, researchgate.net |
| Normal Bladder | Electric Field Stimulation (EFS) | This compound (1 μM) | No significant effect | selleck.co.jp, researchgate.net |
| Cystitis-Induced Bladder | Acetylcholine (ACh) | This compound (1 μM) | Significant potentiation | nih.gov, selleck.co.jp, nih.gov, researchgate.net |
| Cystitis-Induced Bladder | Electric Field Stimulation (EFS) | This compound (1 μM) | Significant potentiation | selleck.co.jp, researchgate.net |
Pulmonary Vascular Smooth Muscle Activity
The activity of this compound on pulmonary vascular smooth muscle (PVSM) is less well-documented in publicly available research. PVSM cells are critical in regulating the diameter of pulmonary arteries and thus control pulmonary vascular resistance and blood pressure. nih.govcvphysiology.com
Detailed Research Findings:
While direct studies on the effects of this compound on PVSM contraction are limited, the known role of the DP1 receptor in the pulmonary vasculature provides some context. The DP1 receptor is expressed in human pulmonary arteries and veins, and its activation is generally associated with vasodilation. nih.govwikipedia.org This suggests that a DP1 antagonist like this compound might be expected to inhibit vasodilation or potentially promote vasoconstriction.
In studies of pulmonary arterial hypertension (PAH), a condition characterized by vascular remodeling and increased proliferation of PVSM cells, the DP1 receptor pathway has been implicated. nih.govnih.gov Activation of the DP1 receptor has been shown to have a protective effect, attenuating hypoxia-induced pulmonary artery remodeling. nih.govnih.govatsjournals.org Therefore, blockade of this receptor could theoretically exacerbate pathological processes in the pulmonary vasculature.
One study investigating the effects of the vasodilator treprostinil (B120252) on human pulmonary veins noted that the relaxation induced by treprostinil was diminished in the presence of this compound (10 μM). free.fr This finding, although not accompanied by detailed data in the publication, supports the hypothesis that this compound can antagonize DP1 receptor-mediated relaxation in the pulmonary vasculature. free.fr However, comprehensive studies detailing the direct contractile or relaxant effects of this compound on PVSM are currently lacking in the scientific literature.
Interactive Data Table: Implied and Observed Effects Related to this compound in Vascular Context
| Tissue/Cell Type | Context | Finding | Implication for this compound | Source |
| Human Pulmonary Veins | Vasodilation Study | Treprostinil-induced relaxation was reduced by this compound. | Antagonizes DP1-mediated relaxation. | free.fr |
| Human Pulmonary Arteries | Receptor Expression | DP1 receptors are expressed and mediate vasodilation. | May inhibit vasodilation. | nih.gov |
| Pulmonary Artery Smooth Muscle Cells | Pulmonary Hypertension Models | DP1 activation is protective against remodeling. | Blockade could potentially worsen pathology. | nih.govnih.gov |
| Vascular Smooth Muscle Cells | Angiotensin II-Induced Hypertension | DP1 activation protects against phenotype switching to myofibroblasts. | Blockade might promote adverse vascular remodeling. | ahajournals.orgahajournals.org |
Preclinical Investigations and Therapeutic Research Areas
Research in Neurodegenerative Disease Models
Specific preclinical investigations detailing the efficacy or role of Ono-AE3-237 in models of neurodegenerative diseases, such as Alzheimer's disease, or in neuronal cultures subjected to oxidative stress or amyloid-β toxicity, were not identified in the available literature. While research into neurodegenerative conditions like Alzheimer's disease often involves studying amyloid-β (Aβ) plaque accumulation and its subsequent neurotoxicity in neuronal cultures springernature.comnih.govnih.gov, and exploring the impact of oxidative stress on neuronal health nih.govbiorxiv.org, no direct studies involving this compound in these specific contexts were found.
No specific studies were found that investigated the effects of this compound in experimentally induced Alzheimer's disease models.
No specific studies were found that evaluated the efficacy of this compound against oxidative stress or amyloid-β-induced toxicity in neuronal cultures.
Studies in Experimentally Induced Alzheimer's Disease Models
Research in Inflammatory and Urological Pathophysiology
Research has indicated a role for this compound in the context of inflammatory and urological pathophysiology, particularly concerning bladder function.
Studies have investigated the impact of this compound on detrusor muscle function in models of cystitis. This compound has been identified as a DP1 receptor antagonist nih.govresearchgate.net. In a rat model of hemorrhagic cystitis, induced by cyclophosphamide (B585) (CYP), this compound was found to significantly potentiate detrusor muscle contractions. This effect was observed when the compound was applied to isolated rat detrusor muscle strips in organ bath experiments. Specifically, at a concentration of 1 µM, this compound demonstrated a notable potentiation of contractions in bladders from rats with cystitis, whereas it showed no significant effect on detrusor muscle contractions from normal, healthy bladders nih.govresearchgate.net. These findings suggest a context-dependent modulation of detrusor muscle activity by this compound, specifically in the presence of inflammatory conditions like cystitis.
Table 1: Effect of this compound on Rat Detrusor Muscle Contractions in Cystitis Models
| Model Condition | Stimulation Method | Effect of this compound (1 µM) on Detrusor Muscle Contraction | Reference(s) |
| Normal Rat Bladder | ACh / EFS | No significant effect observed. | nih.govresearchgate.net |
| Cyclophosphamide-Induced Cystitis Rat Bladder | ACh / EFS | Significantly potentiated contractions. | nih.govresearchgate.net |
ACh: Acetylcholine (B1216132); EFS: Electric Field Stimulation.
While inflammation is a complex biological response involving various tissue contexts and immune cells ufl.edunih.govfrontiersin.orgyoutube.com, specific preclinical investigations detailing the role of this compound in modulating inflammatory responses in tissues beyond the urological system were not identified.
Effects on Detrusor Muscle Function in Cystitis Models
Research in Immunological Systems
No specific preclinical studies were found that examined the direct role or effects of this compound within broader immunological systems or on immune cell function. While the compound Ono-AE3-208 (a related but distinct compound) has been implicated in modulating immune responses caymanchem.com, direct research findings for this compound in immunological contexts were not available in the reviewed literature.
Influence on Interferon-Gamma (IFN-γ) Production by iNKT Cells
Invariant natural killer T (iNKT) cells are a unique subset of T lymphocytes that bridge innate and adaptive immunity, known for their rapid production of cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) upon activation researchgate.netthermofisher.comresearchgate.netfrontiersin.orgfrontiersin.org. Prostaglandin (B15479496) D₂ (PGD₂) is a lipid mediator that can modulate iNKT cell function through its receptors, DP1 and DP2 aai.org. Preclinical studies have demonstrated that PGD₂ can inhibit the production of IFN-γ by iNKT cells, a mechanism that appears to be mediated through the DP1 receptor aai.orgresearchgate.net.
This compound, identified as a selective DP1 receptor antagonist, has been utilized in research to elucidate the role of DP1 in this process aai.orgguidetopharmacology.orgnih.gov. Studies have shown that this compound can reverse the inhibitory effects of PGD₂ and other DP1 agonists (like BW245C) on IFN-γ release from α-GalCer-stimulated mixed MNCs (mononuclear cells) derived from spleen and liver aai.org. Importantly, this compound administered alone did not affect cytokine release, indicating its specific role in antagonizing DP1-mediated signaling pathways aai.org. While this compound did not influence IL-4 production in these studies, its capacity to restore IFN-γ production highlights its potential in modulating specific immune responses mediated by iNKT cells aai.org.
Table 1: Effect of DP1 Receptor Modulation on IFN-γ and IL-4 Production by iNKT Cells
| Treatment | Effect on IFN-γ Production | Effect on IL-4 Production | Reference |
| PGD₂ | Inhibited | Not significantly affected | aai.org |
| BW245C (DP1 agonist) | Inhibited | Not significantly affected | aai.org |
| This compound (DP1 antagonist) | No effect | No effect | aai.org |
| PGD₂ + this compound | Reversed inhibition | Not significantly affected | aai.org |
| BW245C + this compound | Reversed inhibition | Not significantly affected | aai.org |
Modulation of Immune Cell-Mediated Protective Effects in Disease Models (e.g., melanoma)
The modulation of iNKT cell activity, particularly their production of IFN-γ, has implications for immune responses in various disease models, including cancer thermofisher.comfrontiersin.orgmdpi.comresearchgate.net. In the context of melanoma, iNKT cells are recognized for their potential to enhance anti-tumor immunity. Activated iNKT cells can promote dendritic cell (DC) maturation and cytokine secretion (such as IL-12), which in turn can stimulate NK cells and CD8+ T cells to mediate tumor killing, partly through IFN-γ frontiersin.orgmdpi.comresearchgate.net.
Research has indicated that PGD₂, acting through the DP1 receptor, can be detrimental in controlling B16F10 lung metastasis, a process that relies on IFN-γ production by iNKT cells aai.org. By antagonizing the DP1 receptor, this compound has the potential to counteract this detrimental effect, thereby supporting the IFN-γ-mediated anti-tumor immune response in such models. This suggests that DP1 receptor antagonists like this compound could play a role in modulating immune cell-mediated protective effects in cancer, including melanoma, by influencing the cytokine milieu and enhancing anti-tumor immunity aai.orgdukehealth.orgcancerresearch.orgnih.govmdpi.commdpi.com.
Research in Vascular Physiology
Modulation of Vasodilatation and Platelet Activation
Prostanoids, including prostaglandin D₂ (PGD₂), play significant roles in vascular homeostasis. DP1 receptors, when activated, are known to mediate effects such as the inhibition of platelet activation and vasodilation guidetopharmacology.orgnih.gov. PGD₂ itself is described as an inhibitor of platelet aggregation, albeit less potent than prostacyclin (PGI₂) caymanchem.com. PGI₂ is a well-established vasodilator and inhibitor of platelet aggregation, counterbalancing the effects of thromboxane (B8750289) A₂ (TXA₂), which promotes vasoconstriction and platelet aggregation nih.gov.
This compound, as a selective DP1 receptor antagonist, is positioned to modulate these vascular functions by blocking the actions mediated by DP1 receptor activation guidetopharmacology.orgnih.gov. By inhibiting DP1 receptors, this compound can counteract the effects of DP1 agonists, thereby influencing pathways involved in platelet aggregation and vascular tone. While specific in vivo data directly detailing this compound's effects on vasodilation and platelet activation in preclinical models are limited in the provided search results, its classification as a DP1 antagonist strongly implicates its role in modulating these processes guidetopharmacology.orgnih.govcaymanchem.com.
Table 2: Modulatory Effects on Vascular Physiology via DP1 Receptor Signaling
| Biological Process | DP1 Receptor Activation Effect | DP1 Receptor Antagonism (e.g., this compound) Effect | Reference |
| Vasodilation | Promotes vasodilation | Inhibits DP1-mediated vasodilation | guidetopharmacology.orgnih.gov |
| Platelet Activation | Inhibits platelet activation | Inhibits DP1-mediated inhibition of platelet activation | guidetopharmacology.orgnih.govcaymanchem.com |
Compound List:
this compound
Prostaglandin D₂ (PGD₂)
BW245C
Laropiprant
BW-A868C
Ramatroban
Prostacyclin (PGI₂)
Thromboxane A₂ (TXA₂)
Epoprostenol
Iloprost
U-46619
CAY10441
ONO-AE3-208
Sulprostone
DG-041
ONO-AE1-259
ONO-AE1-329
AH-6809
α-GalCer (alpha-galactosylceramide)
DK-PGD₂
N6-benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP)
8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-CPT-2′-O-Me-cAMP)
NKT14m
Interleukin-12 (IL-12)
Pembrolizumab
Nivolumab
Indoleamine 2,3-dioxygenase (IDO)
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4)
Lymphocyte-activation gene 3 (LAG3)
CD40
CD73
Adenosine (B11128) A2A receptor (A2AR)
CD137 (4-1BB)
Colony-stimulating factor 1/receptor (CSF1/CSF1R)
CXC chemokine receptor 4 (CXCR4)
S-nitrosoglutathione (GSNO)
S-nitrosocysteine (CysSNO)
IBI363
Pucotenlimab (HX008)
Comparative Pharmacological Studies
Comparison with Other DP1 Receptor Antagonists (e.g., BW-A868C, S-5751, Laropiprant)
Ono-AE3-237 has been characterized as a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, specifically the DP1 subtype. Its pharmacological profile places it alongside other known DP1 receptor antagonists such as BW-A868C, S-5751, and Laropiprant. Research indicates that this compound exhibits high DP1 antagonist selectivity with sub-nanomolar affinity. guidetopharmacology.org BW-A868C is also recognized as a selective DP1 antagonist, demonstrating a pA2 value in the range of 7.8-9.5. guidetopharmacology.org S-5751 has been noted to possess lower selectivity compared to BW-A868C. guidetopharmacology.org Laropiprant, another DP1 antagonist, has a reported pKi of 10.1. guidetopharmacology.org These compounds collectively target the DP1 receptor, which plays a role in mediating chemotaxis of pro-inflammatory cells like basophils and eosinophils, and is implicated in inflammatory responses. guidetopharmacology.org
Research Methodologies and Experimental Models Employed
In Vitro Experimental Systems
In vitro studies are foundational for understanding the direct effects of Ono-AE3-237 on cellular and molecular targets, free from the complexities of systemic physiology.
Primary and Established Cell Line Cultures for Functional Assays
Studies have employed both primary cell cultures and established cell lines to assess the functional impact of this compound. Established cell lines, such as those derived from various cancer types or specific tissue origins, offer reproducibility and ease of manipulation for high-throughput screening and detailed mechanistic studies nih.govnih.gov. Primary cell cultures, derived directly from tissue, can provide a more physiologically relevant context, although they may present greater variability nih.gov. These cell-based assays are critical for evaluating cellular responses, such as proliferation, signaling pathway activation, or the quantification of specific biomolecules. For instance, research into prostaglandin (B15479496) receptors has utilized cell lines like Caco-2 cells to investigate the compound's effect on cytokine production rndsystems.com.
Receptor Binding Assays (e.g., Radioligand Competition Assays)
Receptor binding assays are a cornerstone for characterizing the affinity and selectivity of this compound for its target receptors. Radioligand competition assays are a widely adopted method for this purpose oncodesign-services.comgiffordbioscience.comnih.gov. In these assays, a radioactively labeled ligand (the radioligand) is used to bind to a specific receptor. The ability of this compound to displace this radioligand from the receptor is then measured. By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound, researchers can determine the compound's binding affinity (often expressed as an IC50 or Ki value) and its selectivity over other receptors oncodesign-services.comgiffordbioscience.comnih.gov. These assays are crucial for ranking compounds based on their potency and for understanding their primary mechanism of action at the receptor level oncodesign-services.comnih.gov. Saturation binding assays, another type, can determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself giffordbioscience.comnih.gov. Kinetic assays can further provide insights into the rates of association and dissociation of the ligand from the receptor giffordbioscience.comnih.gov.
Functional Assays (e.g., Muscle Contraction Studies, Cytokine Quantitation)
Functional assays are designed to measure the biological consequences of this compound binding to its target. These assays translate receptor interactions into observable cellular or tissue-level effects.
Muscle Contraction Studies: this compound has been evaluated in isolated tissue preparations, such as detrusor muscle strips, to assess its impact on smooth muscle contractility researchgate.net. These studies typically involve mounting the muscle tissue in an organ bath and measuring isometric or isotonic contractions in response to stimuli like acetylcholine (B1216132) (ACh) or electrical field stimulation (EFS). The effect of this compound on these induced contractions provides direct evidence of its functional role in modulating smooth muscle activity researchgate.net. For example, studies have examined the compound's effect on contractions in both normal and experimentally induced cystitis models in rats researchgate.net.
Cytokine Quantitation: The modulation of inflammatory responses is another area where functional assays are employed. This compound's effect on the production or release of cytokines, key signaling molecules in inflammation, can be quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex cytokine arrays rndsystems.com. For instance, research has investigated how this compound might inhibit prostaglandin E2 (PGE2)-induced interleukin-8 (IL-8) production in colonic epithelial cells rndsystems.com.
In Vivo Preclinical Models
In vivo studies are essential for evaluating the efficacy and physiological effects of this compound in a whole organism, mimicking disease states and assessing outcomes in a complex biological environment.
Induced Disease Models in Rodents (e.g., rat cystitis, mouse Alzheimer's disease, melanoma)
Rodent models are frequently utilized to study diseases and evaluate potential therapeutic agents like this compound. These models are induced to replicate specific pathological conditions.
Rat Cystitis Models: Cyclophosphamide (B585) (CYP)-induced cystitis in rats is a common model used to study bladder inflammation and dysfunction researchgate.netnih.govfrontiersin.org. This model involves administering CYP, which leads to hemorrhagic cystitis and symptoms mimicking interstitial cystitis nih.govfrontiersin.org. Studies have used such models to evaluate the effects of compounds, including this compound, on detrusor muscle contractility under pathological conditions researchgate.net.
Mouse Alzheimer's Disease Models: While specific mention of this compound in Alzheimer's disease models is not directly evident in the provided search results, research in this area typically involves transgenic mice engineered to overexpress genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) or mutant tau nih.gov. These models are used to study neuroinflammation, amyloid plaque formation, and cognitive deficits nih.gov. Studies involving related prostaglandin receptor antagonists have explored their effects in models of neuroinflammation and Alzheimer's disease, suggesting a potential area for investigation nih.gov.
Melanoma Models: In the context of cancer research, rodent models of melanoma are used to study tumor growth, metastasis, and response to therapy sigmaaldrich.com. While direct studies of this compound in melanoma models are not detailed here, related prostaglandin receptor antagonists have been shown to reduce mammary tumor cell metastasis in murine models rndsystems.com.
Assessment of Physiological and Pathological Outcomes in Animal Models
Following the induction of disease models and administration of this compound, a comprehensive assessment of physiological and pathological outcomes is conducted. This evaluation aims to quantify the compound's therapeutic potential and its impact on disease progression.
Physiological Outcomes: These can include the measurement of various physiological parameters relevant to the disease model. For example, in cystitis models, physiological assessments might involve evaluating bladder overactivity, pain responses (e.g., freezing or licking behavior), or micturition patterns nih.gov. In neurological models, physiological outcomes could encompass behavioral tests assessing motor function, cognition, or sensory deficits nih.gov.
Pathological Outcomes: Pathological assessments involve examining tissue samples for structural changes, inflammation markers, and cellular damage. This can include histological analysis of tissues (e.g., bladder wall, brain tissue), assessment of immune cell infiltration, measurement of inflammatory markers, or evaluation of tissue fibrosis nih.govnih.gov. For instance, studies in models of brain injury have assessed outcomes such as astrogliosis, microglial activation, blood-brain barrier breakdown, and neutrophil infiltration nih.gov. In cancer models, pathological outcomes might involve tumor volume measurements, assessment of metastatic burden, or evaluation of molecular markers of proliferation and apoptosis sigmaaldrich.com.
Compound Name Index:
Biochemical and Molecular Biology Techniques
The investigation into the biological mechanisms of this compound has employed various biochemical and molecular biology techniques to elucidate its cellular effects. These methods are crucial for understanding how the compound interacts with biological systems at a molecular level.
Analysis of Intracellular Signaling Molecules and Second Messengers (e.g., cAMP)
The analysis of intracellular signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP), is fundamental to understanding how extracellular stimuli are transduced into cellular responses. cAMP acts as a critical second messenger, mediating a wide array of cellular processes through the activation of downstream effectors like protein kinase A (PKA) numberanalytics.comresearchgate.net. While cAMP signaling pathways are widely studied for their role in cellular functions, including cell proliferation, differentiation, and gene transcription numberanalytics.comresearchgate.netencyclopedia.pub, the provided search results did not yield specific findings detailing the direct analysis of cAMP levels in response to this compound. Consequently, no detailed research findings or data tables pertaining to cAMP analysis for this compound can be presented based on the available information.
Gene and Protein Expression Analysis (e.g., RT-PCR, Immunohistochemistry for Receptor Expression)
Studies investigating the molecular underpinnings of this compound have utilized techniques such as immunohistochemistry and Western blotting to assess protein expression. This compound has been identified as a DP1 receptor antagonist researchgate.net. Research involving this compound has employed immunohistochemical analysis in bladder tissues to study the expression of nitric oxide synthase (NOS) and the production of nitric oxide (NO) researchgate.net. Specifically, immunocytochemistry and Western blotting were utilized to examine the expression of endothelial NOS (eNOS) and inducible NOS (iNOS) researchgate.net.
While these techniques were applied in studies involving this compound, the specific quantitative results detailing the compound's direct impact on the expression levels of these or other genes and proteins were not explicitly detailed in the provided search results. The research did note that this compound (at 1 μM) significantly potentiated contractions in cystitis models but exhibited no effect in normal bladders researchgate.net. However, this observation pertains to a functional outcome rather than direct gene or protein expression quantification attributed to this compound. Therefore, a data table presenting quantitative gene or protein expression findings for this compound cannot be generated from the available information.
Future Directions in Ono Ae3 237 Research
Elucidation of Broader Biological Contexts of DP1 Antagonism
While the role of the DP1 receptor in allergic inflammation is well-documented, its functions are far more widespread, influencing a diverse range of biological processes. Future research concerning Ono-AE3-237 will likely focus on dissecting these complex and sometimes contradictory roles.
The PGD2-DP1 axis has a complex and context-dependent role in inflammation. ahajournals.org While its involvement in promoting aspects of allergic reactions is established, evidence also points towards an anti-inflammatory or regulatory function. ahajournals.org For instance, PGD2 activation of DP1 receptors on dendritic cells can inhibit their migration, thereby dampening the adaptive immune response. ahajournals.org DP1 activation has also been shown to reduce eosinophilia in certain models of allergic inflammation. ahajournals.org Antagonists like this compound are crucial for dissecting when and where DP1 signaling is pathogenic versus protective. Future studies could explore its effects in chronic inflammatory conditions, autoimmune diseases, and fibrosis, where the net effect of DP1 blockade is still unclear.
Beyond immunology, the DP1 receptor is integral to central nervous system (CNS) and cardiovascular homeostasis. In the brain, PGD2 is the most abundant prostanoid and, via the DP1 receptor, plays a critical role in regulating sleep-wake cycles. pnas.orgpnas.org It cooperates with adenosine (B11128) to promote sleep. pnas.org This raises the question of how chronic antagonism with compounds like this compound might affect sleep architecture or states of sleep deprivation. Furthermore, recent studies have implicated the PGD2/DP1 pathway in neuroprotection, finding that blocking this pathway could be detrimental in acute neurologic conditions like ischemic stroke. nih.gov In the cardiovascular system, DP1 receptor activation leads to vasodilation and inhibition of platelet aggregation. guidetopharmacology.org Understanding the long-term consequences of antagonizing these functions with this compound in various physiological and pathological states is a critical future research avenue.
| Biological System | Key Role of DP1 Receptor Activation | Potential Implication for Antagonism | Reference |
|---|---|---|---|
| Immune System | Mediates allergic responses (e.g., airway inflammation); also inhibits dendritic cell migration and can reduce eosinophilia. | Therapeutic in allergic diseases; potentially exacerbating in other inflammatory contexts. | ahajournals.orgnih.gov |
| Central Nervous System | Promotes sleep; implicated in neuroprotection against excitotoxicity and ischemia. | Potential for novel applications in sleep or neurological disorders, requiring careful investigation of effects. | pnas.orgpnas.orgnih.gov |
| Cardiovascular System | Causes vasodilation and inhibits platelet aggregation. | Investigation needed into the effects on blood pressure and thrombosis risk. | guidetopharmacology.orgresearchgate.net |
| Urinary System | Appears to have a modulatory role in bladder contractility, particularly in inflammatory conditions like cystitis. | Potential therapeutic target for bladder dysfunction. | researchgate.net |
Exploration of Novel Research Applications Beyond Current Preclinical Models
The development of potent and selective DP1 antagonists like this compound opens the door to investigating the therapeutic potential of this target in a range of disorders beyond the classical focus on allergies. capes.gov.br
One promising area is in neurological and psychiatric disorders. Research has indicated that PGD2, acting via the DP1 receptor, exhibits anxiolytic-like activity in preclinical models. researchgate.net This suggests that DP1 antagonists could be valuable tools for studying the neurobiology of anxiety and related conditions. Conversely, a protective role for the DP1 receptor has been identified in models of excitotoxicity and ischemic stroke, where genetic deletion of the receptor worsened outcomes. nih.gov Using a selective antagonist like this compound could help clarify the therapeutic window and specific cellular mechanisms involved, determining if DP1 modulation could be beneficial in the context of neurodegenerative diseases or acute brain injury.
Another novel application lies in urology. A study using an animal model of cystitis found that this compound potentiated bladder contractions, suggesting that DP1 signaling plays a role in modulating bladder activity during inflammation. researchgate.net This finding warrants further exploration into the potential for DP1 antagonists to treat certain forms of bladder dysfunction, such as overactive bladder or interstitial cystitis/bladder pain syndrome.
Furthermore, a "polypharmacology" approach, where a single molecule is designed to interact with multiple targets, is gaining traction. oatext.com Research on compounds that antagonize several pro-inflammatory prostanoid receptors (including DP1, EP1, EP4) while sparing anti-inflammatory ones has shown superior efficacy in some models compared to single-receptor antagonists or COX inhibitors. acs.org Future research could explore the use of this compound in combination with other selective antagonists to achieve a more targeted and effective anti-inflammatory profile, potentially for complex diseases like inflammatory bowel disease or certain cancers. oatext.comcardiff.ac.uk
| Potential Research Area | Rationale Based on Preclinical Findings | Reference |
|---|---|---|
| Anxiety Disorders | PGD2-DP1 signaling pathway demonstrated anxiolytic-like effects in mouse models. | researchgate.net |
| Neuroprotection/Stroke | The PGD2-DP1 pathway shows cytoprotective effects against neuronal injury following excitotoxicity and cerebral ischemia. | nih.gov |
| Bladder Dysfunction | This compound was found to modulate bladder contractility in a rat model of cystitis. | researchgate.net |
| Polypharmacology Approaches | Combining DP1 antagonism with blockade of other pro-inflammatory prostanoid receptors (e.g., EP4) may offer superior therapeutic effects. | oatext.comacs.org |
Advancements in Experimental Design and Methodologies for Studying DP1 Antagonists
Future research on this compound and other DP1 antagonists will be significantly enhanced by emerging technologies and more sophisticated experimental designs.
A major breakthrough has been the determination of the high-resolution cryogenic electron microscopy (cryo-EM) structures of the human DP1 receptor in both active and inactive states. pnas.orgpnas.org This provides a precise molecular blueprint that was previously unavailable. These structural insights reveal a unique activation mechanism and the specific binding sites for agonists and, by extension, antagonists. pnas.org This knowledge is invaluable for the rational design of next-generation DP1-targeted therapeutics with improved selectivity and tailored properties. pnas.org Future studies can use this structural information to design experiments that probe specific aspects of receptor function and to develop novel antagonists with different binding kinetics or allosteric modulatory properties.
In terms of clinical research design, there is a need for head-to-head comparative studies. For instance, trials directly comparing the efficacy of DP1 antagonists against the current standard of care in conditions like allergic rhinitis are necessary to establish their therapeutic role, either as a monotherapy or as part of a combination treatment. tandfonline.com
Finally, the development of more complex and relevant biological assays will be crucial. This includes moving beyond simple cell-based assays to using organoids, microfluidic "organ-on-a-chip" models, and more refined animal models that better recapitulate human diseases. For example, investigating the effect of this compound in patient-derived tumor organoids could provide insights into its potential role in the cancer microenvironment. Similarly, advanced in vivo imaging techniques could allow for real-time monitoring of inflammatory cell trafficking and vasodilation in response to DP1 antagonism.
Q & A
Q. How should researchers address ethical concerns in animal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
